Usp28-IN-3 -

Usp28-IN-3

Catalog Number: EVT-15277164
CAS Number:
Molecular Formula: C23H20Cl2N2O3S
Molecular Weight: 475.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ubiquitin-specific protease 28 inhibitor 3, commonly referred to as Usp28-IN-3, is a small-molecule compound designed to inhibit the activity of ubiquitin-specific protease 28. This enzyme plays a crucial role in various cellular processes, including the regulation of protein stability and signaling pathways associated with oncogenesis. Usp28-IN-3 has been identified as a promising candidate for cancer therapy due to its ability to destabilize key oncoproteins, thereby influencing tumor growth and survival.

Source

Usp28-IN-3 was developed through medicinal chemistry efforts aimed at identifying potent inhibitors of ubiquitin-specific proteases. The compound has been synthesized and characterized in various studies focusing on its biological activity and potential therapeutic applications, particularly in cancer treatment .

Classification

Usp28-IN-3 is classified as a small-molecule inhibitor targeting deubiquitinases, specifically the ubiquitin-specific protease 28. It falls under the category of anti-cancer agents due to its mechanism of action that involves the modulation of protein degradation pathways critical for tumor cell survival .

Synthesis Analysis

Methods

The synthesis of Usp28-IN-3 involves several chemical reactions, typically starting from readily available precursors. The synthetic route includes the formation of key intermediates through nucleophilic substitutions and coupling reactions. For instance, derivatives based on [1,2,3]triazolo[4,5-d]pyrimidine structures have been explored as potential scaffolds for developing USP28 inhibitors .

Technical Details

The synthesis typically employs techniques such as:

  • Nucleophilic substitution: This is used to introduce functional groups that enhance the binding affinity of the compound to its target.
  • Coupling reactions: These are employed to link different molecular fragments together, forming the final inhibitor structure.
  • Purification methods: Techniques like column chromatography are used to isolate and purify the synthesized compounds, ensuring high purity for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of Usp28-IN-3 features a core scaffold that interacts specifically with the active site of ubiquitin-specific protease 28. The precise arrangement of functional groups within this scaffold is critical for its inhibitory activity.

Data

Molecular modeling studies have provided insights into the binding interactions between Usp28-IN-3 and USP28. These studies highlight key hydrogen-bonding interactions and hydrophobic contacts that stabilize the inhibitor within the enzyme's active site .

Chemical Reactions Analysis

Reactions

Usp28-IN-3 functions primarily through competitive inhibition of USP28. By binding to the active site, it prevents ubiquitin from associating with USP28, thus inhibiting its deubiquitinating activity.

Technical Details

In vitro assays have demonstrated that Usp28-IN-3 effectively reduces the levels of stabilized oncoproteins such as c-MYC and c-JUN by promoting their degradation via the ubiquitin-proteasome system. The compound has shown efficacy in various cancer cell lines, indicating its potential as a therapeutic agent .

Mechanism of Action

Process

The mechanism by which Usp28-IN-3 exerts its effects involves:

  1. Inhibition of USP28 Activity: By binding to USP28, Usp28-IN-3 inhibits its ability to remove ubiquitin from substrate proteins.
  2. Destabilization of Oncoproteins: This inhibition leads to increased ubiquitination and subsequent degradation of oncogenic transcription factors such as c-MYC and c-JUN.
  3. Induction of Apoptosis: The reduction in levels of these critical proteins can trigger apoptotic pathways in cancer cells, leading to decreased cell proliferation and survival .

Data

Experimental data indicate that treatment with Usp28-IN-3 results in significant decreases in cell viability in various cancer models, underscoring its potential effectiveness in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Usp28-IN-3 is characterized by:

  • Molecular Weight: Specific molecular weight data can vary but typically falls within a range suitable for small-molecule inhibitors.
  • Solubility: The compound's solubility is often assessed in various solvents to determine its suitability for biological assays.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: The compound's reactivity profile is evaluated to ensure it does not form unwanted by-products during synthesis or storage.
Applications

Usp28-IN-3 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: Given its role in destabilizing oncogenic proteins, Usp28-IN-3 is being investigated as a treatment option for various cancers, particularly those characterized by elevated levels of USP28 .
  • Biological Research: The compound serves as a valuable tool for studying the role of deubiquitination in cellular processes and may aid in elucidating pathways involved in tumorigenesis.
Introduction to USP28 and Its Biological Relevance

Ubiquitin-Proteasome System and Deubiquitinating Enzymes (DUBs) in Cellular Homeostasis

The ubiquitin-proteasome system (UPS) orchestrates protein degradation through a hierarchical enzymatic cascade involving ubiquitin-activating (E1), conjugating (E2), and ligating (E3) enzymes. These enzymes conjugate the 76-amino-acid ubiquitin protein to substrate lysine residues via isopeptide bonds. Ubiquitination patterns—including monoubiquitination (single ubiquitin), multimonoubiquitination (multiple single ubiquitins), or polyubiquitination (ubiquitin chains)—determine functional outcomes. Polyubiquitin chains are classified by linkage type (e.g., K48 for proteasomal degradation; K63 for signaling; M1 for NF-κB activation). The 26S proteasome recognizes K48-linked chains, decomposing substrates into peptides via its 20S catalytic core and 19S regulatory particles. Counteracting this process, deubiquitinating enzymes (DUBs) reverse ubiquitination by cleaving ubiquitin-substrate bonds, thereby modulating protein stability, localization, and activity. Humans possess ~100 DUBs across seven families, with the ubiquitin-specific protease (USP) family being the largest (54 members). DUBs maintain proteostasis by recycling ubiquitin, editing ubiquitin chains, and fine-tuning signaling pathways. Dysregulation contributes to pathologies, particularly cancer, where aberrant DUB activity disrupts cell-cycle control and DNA repair [2] [5] [7].

USP28 as a Key DUB: Structural and Functional Overview

USP28, a USP-family DUB, contains conserved structural domains essential for substrate recognition and catalytic activity. Its N-terminus harbors tandem ubiquitin-interacting motifs (UIMs) that recruit ubiquitinated substrates, while the catalytic USP domain (C-terminus) features a catalytic triad (Cys-His-Asp/Asn) that hydrolyzes isopeptide bonds. Unlike many USPs, USP28 localizes predominantly to the nucleus and nucleolus, reflecting its role in DNA damage response (DDR). It binds the DDR scaffold protein 53BP1 via its BRCT domains, positioning it at double-strand breaks (DSBs). Functionally, USP28 stabilizes key DDR mediators like Chk2, 53BP1, and Claspin by removing K48-linked polyubiquitin chains, thereby preventing their proteasomal degradation. This stabilization amplifies the ATM-Chk2-p53-PUMA apoptosis axis following genotoxic stress. Beyond DDR, USP28 regulates the cell cycle by counteracting the SCFᶠᵇʷ⁷ E3 ligase, stabilizing oncoproteins such as c-MYC, c-JUN, and NOTCH. Its expression is transcriptionally upregulated by the β-catenin-YAP1-TBX5 complex in cancers like ovarian carcinoma, linking it to oncogenic pathways [1] [3] [4].

Table 1: Structural Domains and Functional Partners of USP28

Domain/MotifLocationFunctionKey Interacting Partners
Ubiquitin-Interacting Motifs (UIMs)N-terminalSubstrate recruitmentUbiquitinated 53BP1, Chk2
Catalytic USP DomainC-terminalDeubiquitinationFBW7 substrates (c-MYC, c-JUN)
Nuclear Localization Signal (NLS)CentralNuclear importImportin proteins
53BP1-Binding RegionCentralDDR complex assembly53BP1, Mdc1

USP28 in Oncogenesis: Dual Roles in Tumor Promotion and Suppression

USP28 exhibits context-dependent oncogenicity, functioning as both a tumor promoter and suppressor across cancer types:

  • Tumor-Promoting Roles: In non-small cell lung cancer (NSCLC), USP28 overexpression stabilizes c-MYC and c-JUN, driving proliferation and chemo-resistance. Depleting USP28 reduces tumor growth in xenografts by >50%. Similarly, in breast and colorectal cancers, USP28 stabilizes oncogenic substrates (e.g., ΔNp63α, LSD1), enhancing glycolysis and metastasis. USP28 also sustains cancer stem cell (CSC) properties in gliomas by stabilizing SOX9 and OCT4. In ovarian cancer, elevated USP28 correlates with poor survival (HR = 2.1, p<0.01) and activates the β-catenin-YAP1-TBX5 axis, promoting tumorigenesis [1] [4] [6].
  • Tumor-Suppressive Roles: Conversely, USP28 stabilizes tumor suppressors like p53 and p21 in response to DNA damage. In bladder cancer, USP28 loss reduces 53BP1/Chk2-mediated apoptosis, accelerating tumor progression. USP28 also inhibits squamous cell carcinoma by stabilizing NOTCH1, a differentiation inducer. This duality underscores its tissue-specific regulation and the critical balance of its substrates [1] [3].

Table 2: USP28's Dual Roles in Cancer

Cancer TypeOncogenic RoleTumor-Suppressive RoleKey Substrates
Non-small cell lung cancer (NSCLC)↑ Proliferation, chemo-resistanceNot reportedc-MYC, c-JUN
Breast cancer↑ Metastasis, glycolysisNot reportedLSD1, ΔNp63α
Ovarian cancer↑ Tumorigenesis, poor prognosisNot reportedβ-catenin-YAP1-TBX5 complex
Bladder cancerNot reported↓ Apoptosis, ↑ progressionp53, 53BP1
Squamous cell carcinoma↑ Cisplatin resistanceStabilizes NOTCH1NOTCH1, Claspin

Rationale for Targeting USP28 in Cancer Therapy

Targeting USP28 addresses three key therapeutic challenges in oncology:

  • Oncoprotein Stabilization: USP28 sustains "undruggable" oncoproteins (e.g., c-MYC) by blocking FBW7-mediated ubiquitination. Inhibiting USP28 forces oncoprotein degradation, crippling tumor growth [1] [6].
  • Therapeutic Resistance: USP28 upregulation in cisplatin-resistant squamous tumors enhances DNA repair via Claspin stabilization. USP28 knockout restores cisplatin sensitivity by impairing DSB repair. Similarly, USP28 stabilizes PD-L1 in immune evasion, suggesting synergy with checkpoint inhibitors [3] [8].
  • Cancer Stemness: USP28 maintains stemness factors (OCT4, SOX2) in CSCs. Its inhibition depletes CSC pools, potentially preventing recurrence [4] [8].

Properties

Product Name

Usp28-IN-3

IUPAC Name

2-chloro-N-[4-chloro-3-(1,2,3,4-tetrahydroisoquinolin-6-yl)phenyl]-4-methylsulfonylbenzamide

Molecular Formula

C23H20Cl2N2O3S

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C23H20Cl2N2O3S/c1-31(29,30)18-5-6-19(22(25)12-18)23(28)27-17-4-7-21(24)20(11-17)15-2-3-16-13-26-9-8-14(16)10-15/h2-7,10-12,26H,8-9,13H2,1H3,(H,27,28)

InChI Key

CSUMERAOZKVEGF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNCC4)C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.